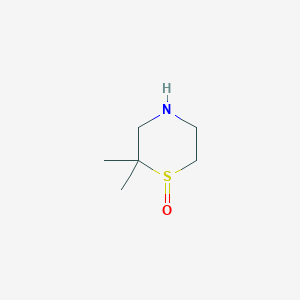![molecular formula C15H23ClN2O2 B6258989 N-(2-amino-4-chlorophenyl)-3-[(4-methylpentan-2-yl)oxy]propanamide CAS No. 1016745-49-5](/img/new.no-structure.jpg)
N-(2-amino-4-chlorophenyl)-3-[(4-methylpentan-2-yl)oxy]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-amino-4-chlorophenyl)-3-[(4-methylpentan-2-yl)oxy]propanamide is an organic compound characterized by the presence of an amino group, a chlorophenyl group, and an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-4-chlorophenyl)-3-[(4-methylpentan-2-yl)oxy]propanamide typically involves the reaction of 2-amino-4-chlorophenol with 3-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amino group of the phenol attacks the carbonyl carbon of the acyl chloride, forming an amide bond. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-amino-4-chlorophenyl)-3-[(4-methylpentan-2-yl)oxy]propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in an appropriate solvent.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Hydroxy or alkoxy derivatives.
Aplicaciones Científicas De Investigación
N-(2-amino-4-chlorophenyl)-3-[(4-methylpentan-2-yl)oxy]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of N-(2-amino-4-chlorophenyl)-3-[(4-methylpentan-2-yl)oxy]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-amino-4-chlorophenyl)-2-[(4-methylpentan-2-yl)oxy]acetamide
- N-(2-amino-4-chlorophenyl)-4-[(4-methylpentan-2-yl)oxy]butanamide
Uniqueness
N-(2-amino-4-chlorophenyl)-3-[(4-methylpentan-2-yl)oxy]propanamide is unique due to its specific ether linkage and the position of the amino and chlorophenyl groups. This structural arrangement can influence its reactivity and interaction with biological targets, making it distinct from its analogs.
Propiedades
Número CAS |
1016745-49-5 |
|---|---|
Fórmula molecular |
C15H23ClN2O2 |
Peso molecular |
298.8 |
Pureza |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-azaspiro[3.4]octane hydrochloride](/img/structure/B6258974.png)
